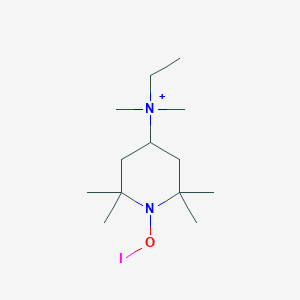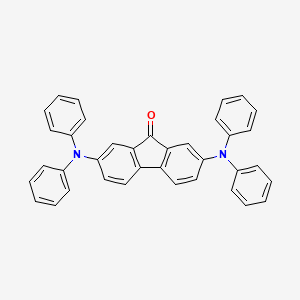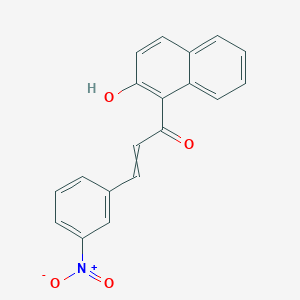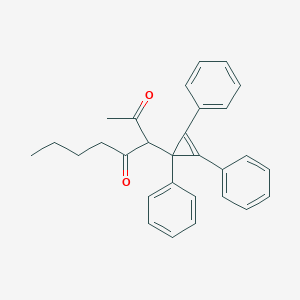
3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione is a complex organic compound characterized by its unique cyclopropene ring structure and multiple phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione typically involves the cyclopropanation of a suitable precursor followed by functionalization to introduce the octane-2,4-dione moiety. One common method involves the reaction of 1,2,3-triphenylcycloprop-2-en-1-ylium bromide with an appropriate diketone under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl groups and the cyclopropene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione involves its interaction with molecular targets through its cyclopropene ring and phenyl groups. These interactions can lead to the modulation of various biological pathways, making it a valuable compound for research in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Diphenyl-1-(1,2,3-triphenylcycloprop-2-en-1-yl)cycloprop-2-en-1-ylbenzene
- 3,3-Di(but-2-en-1-yl)pentane-2,4-dione
Uniqueness
3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione is unique due to its combination of a cyclopropene ring with multiple phenyl groups and an octane-2,4-dione moiety. This structure provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.
Propriétés
Numéro CAS |
113445-85-5 |
|---|---|
Formule moléculaire |
C29H28O2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
3-(1,2,3-triphenylcycloprop-2-en-1-yl)octane-2,4-dione |
InChI |
InChI=1S/C29H28O2/c1-3-4-20-25(31)26(21(2)30)29(24-18-12-7-13-19-24)27(22-14-8-5-9-15-22)28(29)23-16-10-6-11-17-23/h5-19,26H,3-4,20H2,1-2H3 |
Clé InChI |
CEBULWPMNBBLSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(C(=O)C)C1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


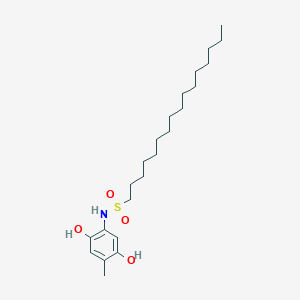
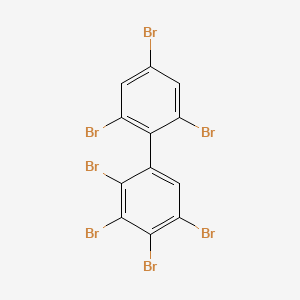
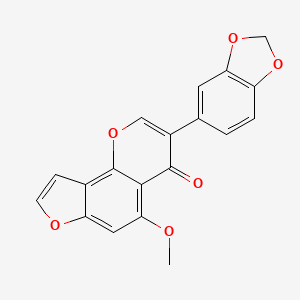
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
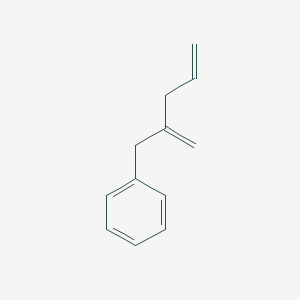

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

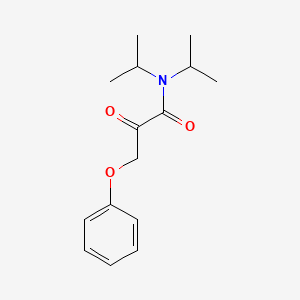
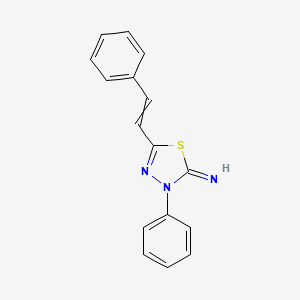
![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
